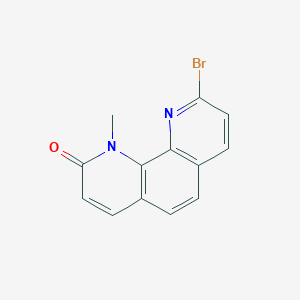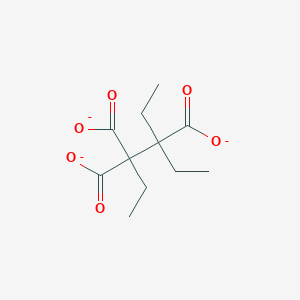
triethylethane-1,1,2-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
triethylethane-1,1,2-tricarboxylate, also known as 1,1,2-ethanetricarboxylic acid triethyl ester, is an organic compound with the molecular formula C₁₁H₁₈O₆ and a molecular weight of 246.26 g/mol . This compound is characterized by its three ester functional groups attached to an ethane backbone. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: triethylethane-1,1,2-tricarboxylate can be synthesized through the esterification of 1,1,2-ethanetricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of triethyl-1,1,2-ethanetricarboxylate follows similar principles but on a larger scale. Continuous distillation may be employed to separate the product from the reaction mixture, ensuring high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester groups in triethyl-1,1,2-ethanetricarboxylate can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Esters with different functional groups.
Scientific Research Applications
triethylethane-1,1,2-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: this compound is utilized in the manufacture of resins, coatings, and plasticizers.
Mechanism of Action
The mechanism of action of triethyl-1,1,2-ethanetricarboxylate depends on the specific chemical reactions it undergoesThe molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Triethyl methanetricarboxylate: Similar in structure but with a different arrangement of ester groups.
Diethyl 2-(ethoxycarbonyl)butanedioate: Another ester with a similar backbone but different functional groups.
Uniqueness: triethylethane-1,1,2-tricarboxylate is unique due to its specific arrangement of ester groups, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in organic synthesis and industrial applications .
Properties
Molecular Formula |
C11H15O6-3 |
|---|---|
Molecular Weight |
243.23 g/mol |
IUPAC Name |
4-ethylhexane-2,2,3-tricarboxylate |
InChI |
InChI=1S/C11H18O6/c1-4-10(5-2,7(12)13)11(6-3,8(14)15)9(16)17/h4-6H2,1-3H3,(H,12,13)(H,14,15)(H,16,17)/p-3 |
InChI Key |
SWVDRRQNIHSZCG-UHFFFAOYSA-K |
Canonical SMILES |
CCC(CC)(C(=O)[O-])C(CC)(C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


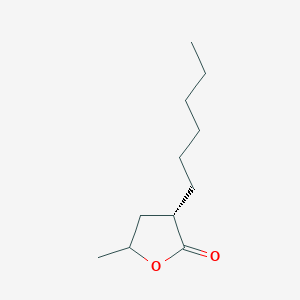
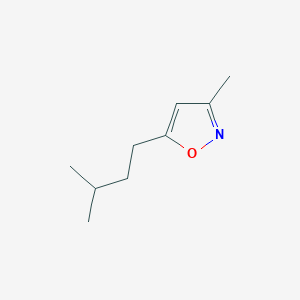
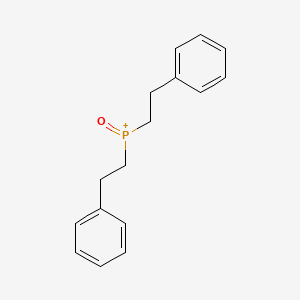
![N-[3-(Benzoylsulfanyl)propanoyl]-L-leucine](/img/structure/B8534458.png)
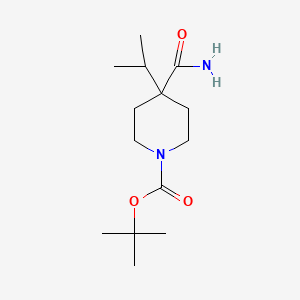
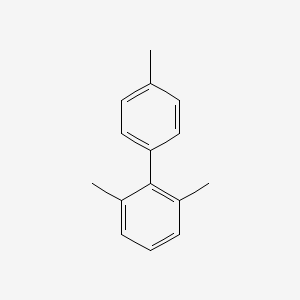
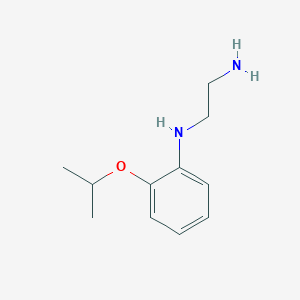

![1,4-Pentanedione, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B8534496.png)
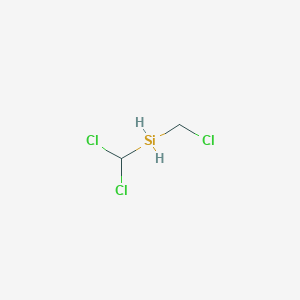
![N-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B8534508.png)
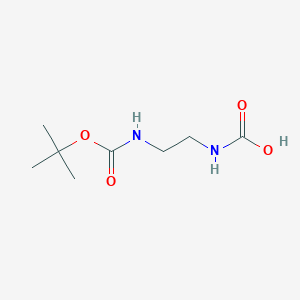
![6-Chloro-N-{(3S)-1-[(1S)-1-methyl-2-(4-morpholinyl)-2-oxo ethyl]-2-oxo-3-pyrrolidinyl}-2-naphthalenesulfonamide](/img/structure/B8534532.png)
